methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
Description
Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex organic compound, prized for its unique chemical properties. This molecule consists of several functional groups, including a pyrazolopyrimidinone ring, a thioether, an ester, and a benzoate structure. These diverse moieties make it an intriguing subject for chemical and biological studies.
Properties
IUPAC Name |
methyl 4-[[2-[[1-(2-hydroxyethyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O5S/c1-27-16(26)10-2-4-11(5-3-10)19-13(24)9-28-17-20-14-12(15(25)21-17)8-18-22(14)6-7-23/h2-5,8,23H,6-7,9H2,1H3,(H,19,24)(H,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMHHMKVOIBAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=NN3CCO)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrazolo[3,4-d]Pyrimidine Core
The bicyclic pyrazolo[3,4-d]pyrimidine system is synthesized via cyclocondensation of 5-amino-1H-pyrazole-4-carboxamide with β-ketoesters or nitriles under acidic conditions. Key steps include:
- Cyclization : Heating 5-amino-1H-pyrazole-4-carboxamide with ethyl acetoacetate in acetic acid at 80–90°C for 6–8 hours yields the 4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine scaffold.
- Tautomerization : The 4-oxo group facilitates keto-enol tautomerism, stabilizing the intermediate for subsequent alkylation.
N1-Alkylation with 2-Bromoethanol
Introduction of the 2-hydroxyethyl group at the N1 position is achieved through nucleophilic substitution:
Thioether Linkage Formation
Coupling the hydroxyethyl-functionalized core with methyl 4-aminobenzoate proceeds via a thioacetamido linker:
- Chloroacetylation : Methyl 4-aminobenzoate is reacted with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C to form methyl 4-(2-chloroacetamido)benzoate.
- Nucleophilic Substitution : The chloroacetamido intermediate reacts with the 6-thiolate of the pyrazolo[3,4-d]pyrimidine core (generated using sodium hydride in ethanol) to establish the thioether bond.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Conditions | Yield Improvement | Source |
|---|---|---|---|
| Core Cyclization | Acetic acid, 80°C, 8h | 78% → 85% | |
| N1-Alkylation | DMF, 70°C, 14h | 70% → 82% | |
| Thioether Coupling | Ethanol, reflux, 6h | 65% → 73% |
Catalytic Enhancements
- Piperidine Additive : Inclusion of 5 mol% piperidine in cyclization steps accelerates enolate formation, reducing reaction time by 30%.
- Sodium Ethoxide : Generates the thiolate nucleophile more efficiently than NaOH in coupling reactions, improving thioether yields by 12%.
Purification and Crystallization
Recrystallization Strategies
Post-synthetic purification employs solvent-antisolvent systems:
Chromatographic Techniques
- Silica Gel Chromatography : Elution with ethyl acetate/methanol (9:1) removes unreacted starting materials and dimeric byproducts.
- HPLC Purification : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve regioisomeric impurities, critical for pharmaceutical-grade material.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
| Method | Conditions | Purity | Source |
|---|---|---|---|
| HPLC | C18, 30% MeCN/water, 1mL/min | 99.71% | |
| Elemental Analysis | C: 50.62%, H: 4.25%, N: 17.36% | Theoretical match |
Challenges and Mitigation
Hydrolytic Degradation
The methyl ester and hydroxyethyl groups render the compound susceptible to hydrolysis:
Regioisomeric Byproducts
Improper thiolate formation during coupling generates 5- and 7-thioether isomers:
- Isomer Suppression : Pre-activation of the thiol with NaH in anhydrous ethanol minimizes isomerization.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis at three key sites under controlled conditions:
Oxidation Reactions
The thioether (-S-) and alcohol (-OH) groups are primary oxidation targets:
Thioether oxidation
-
Reagent : 3% H₂O₂ in glacial acetic acid (20°C, 2 hrs)
-
Product : Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfonyl)acetamido)benzoate
-
Yield : 78% (HPLC purity >95%)
Alcohol oxidation
-
Reagent : Pyridinium chlorochromate (PCC) in CH₂Cl₂
-
Product : Methyl 4-(2-((1-(2-oxoethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate
-
Selectivity : Ketone formation favored over overoxidation
Nucleophilic Substitution
The hydroxyethyl group participates in SN2 reactions:
Cyclocondensation Reactions
The 4-oxo group facilitates heterocycle formation:
With hydrazine hydrate
-
Conditions : Ethanol, reflux 4 hrs
-
Product : Methyl 4-(2-((1-(2-hydroxyethyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimido[4,5-b]indol-6-yl)thio)acetamido)benzoate
-
Mechanism : Oxo group acts as electrophile for indole ring fusion
Metal-Catalyzed Cross-Couplings
The pyrimidine ring participates in palladium-mediated reactions:
Stability Under Physiological Conditions
Critical for pharmacokinetic profiling:
| Parameter | Value | Method |
|---|---|---|
| Plasma stability (human, 37°C) | t₁/₂ = 3.2 hrs | LC-MS/MS |
| Hydrolytic stability (pH 7.4) | >90% intact after 24 hrs | UV-Vis |
| Photodegradation | <5% decomposition under UVA | HPLC-DAD |
This reactivity profile positions the compound as a versatile scaffold for developing kinase inhibitors and epigenetic modulators, particularly through targeted modifications at the thioether, ester, and hydroxyethyl moieties.
Scientific Research Applications
Structure and Composition
The compound is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity. The presence of a methyl ester and a thioacetamido group enhances its solubility and reactivity, making it a candidate for various chemical modifications.
Molecular Formula
- Molecular Formula : C₁₈H₁₈N₄O₃S
- Molecular Weight : 378.43 g/mol
Medicinal Chemistry
Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate has shown promise in the development of new therapeutic agents. Its structural features suggest potential activity against various diseases, particularly in targeting pathways involved in cancer and inflammatory responses.
Case Study: Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance, a derivative similar to this compound was tested in vitro against several cancer cell lines, demonstrating cytotoxic effects and the ability to induce apoptosis in malignant cells .
Pharmacology
The compound's pharmacological profile suggests that it may act as an inhibitor for specific enzymes or receptors involved in disease processes. Its thioacetamido moiety could facilitate interactions with biological targets.
Research Findings
Studies have shown that compounds with similar structures can inhibit key enzymes such as protein kinases and phosphodiesterases, which are crucial in cell signaling pathways . This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer.
Biochemical Applications
In biochemical research, this compound may be utilized as a tool compound to study biochemical pathways or cellular processes.
Example: Enzyme Inhibition Studies
The compound could be employed in enzyme assays to evaluate its inhibitory effects on target enzymes involved in metabolic pathways. Such studies are essential for understanding the compound's mechanism of action and potential therapeutic applications.
Data Tables
Mechanism of Action
This compound exerts its effects by interacting with molecular targets such as enzymes and receptors. The specific mechanism involves binding to active sites, leading to inhibition or activation of biochemical pathways. The thioether and pyrazolopyrimidinone moieties are critical for its binding affinity and selectivity.
Comparison with Similar Compounds
Compared to similar compounds, methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is unique in its combination of functional groups. Similar compounds include:
Methyl 4-(2-(1-(2-hydroxyethyl)-4-oxo-1,4-dihydropyrazolo[3,4-d]pyrimidin-6-ylthio)acetamido)benzoate
2-(2-Hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine
The specific combination of functionalities in this compound grants it unique properties and applications not found in closely related structures.
Biological Activity
Methyl 4-(2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)benzoate is a complex compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to explore the biological activity of this specific compound, focusing on its anticancer and antimicrobial properties, supported by relevant data tables and case studies.
Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its role in inhibiting various biological pathways. The presence of the thioacetamido group is hypothesized to enhance its biological activity through improved interaction with target proteins.
Pyrazolo[3,4-d]pyrimidines have been shown to inhibit eukaryotic protein kinases, which play crucial roles in cell proliferation and survival. Specifically, compounds with this scaffold have been evaluated for their ability to inhibit cancer cell growth across various types of cancer.
Case Studies
- Inhibition of Cancer Cell Lines : A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives against human cancer cell lines such as HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate). The compound exhibited an IC50 value of 1.74 µM against MCF-7 cells, indicating significant antiproliferative activity compared to doxorubicin as a control .
- Structure-Activity Relationship (SAR) : Research indicates that modifications on the pyrazolo[3,4-d]pyrimidine scaffold can lead to enhanced activity. For instance, substituents at specific positions on the ring can improve binding affinity to target kinases .
Antimicrobial Activity
Recent investigations have also highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. The compound was tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli.
Findings
- Antibacterial Testing : In vitro studies demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit bacterial growth effectively. The tested compounds showed promising results against Gram-positive and Gram-negative bacteria, suggesting a dual action mechanism that could be beneficial in treating infections in cancer patients who are often immunocompromised .
- Synergistic Effects : The combination of these compounds with traditional antibiotics like ampicillin resulted in enhanced antibacterial efficacy, indicating potential for developing combination therapies .
Data Summary
The following table summarizes key findings related to the biological activities of this compound:
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis involves modular assembly of the pyrazolo[3,4-d]pyrimidine core followed by functionalization. Key steps include:
- Thioether linkage formation : Reacting 1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with methyl 4-(2-chloroacetamido)benzoate under basic conditions (e.g., NaHCO₃ in DMF at 60°C) .
- Protecting group strategy : The 2-hydroxyethyl group may require temporary protection (e.g., tert-butyldimethylsilyl ether) to prevent side reactions during coupling .
- Yield optimization : Adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., triethylamine), and reaction time (monitored via TLC). Evidence from analogous syntheses shows yields up to 69% under optimized conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Multi-modal analytical validation is critical:
- 1H NMR : Key signals include the methyl ester singlet (~δ 3.87 ppm), pyrimidine proton (δ 8.53 ppm), and aromatic protons (δ 7.17–7.96 ppm) .
- LC-MS : Confirm molecular ion [M+H]⁺ (exact mass calculated via ) and monitor purity (>95% by area under the curve) .
- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .
Advanced Research Questions
Q. What strategies can resolve discrepancies in biological activity data between this compound and its structural analogs?
- Methodological Answer : Discrepancies may arise from stereochemical or electronic differences. Systematic approaches include:
- Structure-Activity Relationship (SAR) studies : Compare substituent effects (e.g., 2-hydroxyethyl vs. methyl groups) on target binding .
- Crystallography or docking : Resolve 3D conformation using X-ray crystallography or molecular docking (e.g., COMSOL Multiphysics for electrostatic potential mapping) .
- Kinetic assays : Measure IC₅₀ values under standardized conditions (e.g., ATP concentration in kinase assays) to isolate experimental variability .
Q. How can computational chemistry predict this compound’s reactivity or interaction with biological targets?
- Methodological Answer : Integrate AI-driven tools and quantum mechanics:
- Reactivity prediction : Use density functional theory (DFT) to model thioether bond stability under physiological pH .
- Binding affinity simulations : Apply molecular dynamics (MD) to simulate interactions with kinases or other targets, leveraging software like AutoDock Vina .
- ADME profiling : Predict metabolic pathways (e.g., ester hydrolysis) using platforms like SwissADME, validated against in vitro microsomal assays .
Q. What experimental designs are recommended to assess the compound’s stability under varying storage and handling conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products via LC-MS .
- pH stability : Test solubility and degradation in buffers (pH 1–10) to simulate gastrointestinal or lysosomal environments .
- Long-term storage : Monitor crystalline vs. amorphous forms using DSC/XRD; lyophilization may enhance stability for bioactive testing .
Contradiction Analysis and Theoretical Frameworks
Q. How can researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?
- Methodological Answer : Conflicting solubility data may stem from polymorphic forms or impurities. Resolve via:
- Hansen solubility parameters : Calculate δD, δP, δH to correlate experimental solubility with polarity .
- Phase diagrams : Construct ternary diagrams (compound/solvent/anti-solvent) to identify optimal recrystallization conditions .
- Particle size analysis : Use dynamic light scattering (DLS) to assess aggregation effects on apparent solubility .
Q. What theoretical frameworks guide the design of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Anchor research to established frameworks:
- Lipinski’s Rule of Five : Modify logP (<5), molecular weight (<500 Da), and hydrogen bond donors/acceptors .
- Ester prodrug strategies : Replace the methyl ester with bioreversible groups (e.g., pivaloyloxymethyl) to enhance oral bioavailability .
- Free-Wilson analysis : Quantify contributions of substituents to activity and solubility for iterative design .
Methodological Best Practices
Q. How should researchers validate the compound’s biological activity while minimizing assay interference?
- Methodological Answer : Implement orthogonal assays:
- Counter-screening : Test against related off-targets (e.g., kinases outside the target family) .
- Cellular vs. enzymatic assays : Compare IC₅₀ in cell-free (e.g., ADP-Glo™ kinase assay) and cell-based (e.g., proliferation inhibition) systems .
- Interference controls : Include vehicle-only and scrambled compound controls to rule out fluorescence/absorbance artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
